REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]=[O:12].[BH4-].[Na+]>C(O)C>[N:1]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][OH:12] |f:1.2|
|
Name
|
Intermediate 4B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC2=NC=CC=C12)C=O
|
Name
|
|
Quantity
|
47.8 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL round bottom flask equipped with a magnetic stirbar
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
ADDITION
|
Details
|
To this stirred solution was added
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted once more with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=NC=CC=C12)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |